molecular formula C21H20N2O4 B11610169 (2Z)-4-hydroxy-2-[(2-methoxyphenyl)imino]-3-(morpholin-4-yl)naphthalen-1(2H)-one

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)imino]-3-(morpholin-4-yl)naphthalen-1(2H)-one

Cat. No.: B11610169
M. Wt: 364.4 g/mol
InChI Key: UBRDAMOQLXGBOJ-UHFFFAOYSA-N
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Description

2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholine ring, and a dihydronaphthalene-1,4-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylamine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione

InChI

InChI=1S/C21H20N2O4/c1-26-17-9-5-4-8-16(17)22-18-19(23-10-12-27-13-11-23)21(25)15-7-3-2-6-14(15)20(18)24/h2-9,22H,10-13H2,1H3

InChI Key

UBRDAMOQLXGBOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4

Origin of Product

United States

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